Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Overview
Description
“Methyl 2-(4-hydroxy-2-methylphenoxy)acetate” is a chemical compound with the molecular formula C10H12O4 . It is also known as "Acetic acid, 2- (4-hydroxy-2-methylphenoxy)-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-hydroxy-2-methylphenoxy)acetate” consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI representation of the molecule isInChI=1/C10H12O4/c1-7-5-8 (11)3-4-9 (7)14-6-10 (12)13-2/h3-5,11H,6H2,1-2H3
. Physical And Chemical Properties Analysis
“Methyl 2-(4-hydroxy-2-methylphenoxy)acetate” is a solid substance . It has a molecular weight of 196.2 . The boiling point of this compound is 319.4°C at 760 mmHg .Scientific Research Applications
Crystal Structure Analysis
The compound Methyl 2-(4-hydroxy-2-methylphenoxy)acetate has been studied for its crystal structure. In a study by Lee, Ryu, and Junseong Lee (2017), the crystal structure of a related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, was analyzed, highlighting its formation and structural characteristics (Lee, Ryu, & Junseong Lee, 2017).
Synthesis and Characterization
The synthesis and characterization of derivatives of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate have been explored in scientific research. Dewangan et al. (2015) synthesized and characterized 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, derived from a starting material related to Methyl 2-(4-hydroxy-2-methylphenoxy)acetate (Dewangan et al., 2015).
Organic Experiment Design
In the context of organic chemistry education, Methyl 2-(4-hydroxy-2-methylphenoxy)acetate has been used as a subject in experiment design. Min (2015) describes an experiment where a derivative of this compound, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, was produced through Grignard reaction, demonstrating its potential in improving students' interest and skills in scientific research (Min, 2015).
Environmental Analysis
Research by Nuhu et al. (2012) involved the development of a method for determining phenoxy herbicides in water samples, including compounds structurally similar to Methyl 2-(4-hydroxy-2-methylphenoxy)acetate. This study underscores the relevance of such compounds in environmental analysis (Nuhu et al., 2012).
Biodegradation Research
The biodegradation process involving compounds like Methyl 2-(4-hydroxy-2-methylphenoxy)acetate has been a subject of scientific inquiry. Speranza et al. (2002) investigated the mechanism of anaerobic ether cleavage of 2-phenoxyethanol, providing insights into the biotransformation process of similar compounds (Speranza et al., 2002).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include P501 (Dispose of contents/container to an approved waste disposal plant), P270 (Do not eat, drink or smoke when using this product), and P264 (Wash thoroughly after handling), among others .
properties
IUPAC Name |
methyl 2-(4-hydroxy-2-methylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWKLYFKRYJIKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634913 | |
Record name | Methyl (4-hydroxy-2-methylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-hydroxy-2-methylphenoxy)acetate | |
CAS RN |
317319-10-1 | |
Record name | Methyl (4-hydroxy-2-methylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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